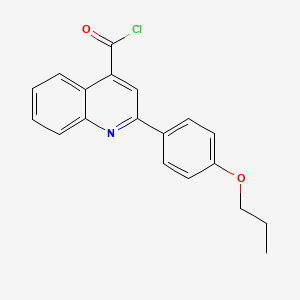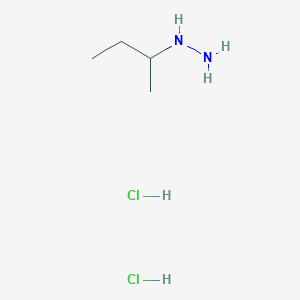
2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
2-(4-Propoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C19H16ClNO2 and a molecular weight of 325.79 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H15Cl2NO2/c1-2-10-24-13-8-6-12(7-9-13)17-11-15(19(21)23)14-4-3-5-16(20)18(14)22-17/h3-9,11H,2,10H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Applications De Recherche Scientifique
Structural and Spectral Analysis : The crystalline structure and spectral properties of related quinoline derivatives, like N-(4-acetylphenyl)quinoline-3-carboxamide, have been studied. These compounds have been analyzed through FT-IR, NMR, and UV-Vis spectroscopy, and their 3D structures have been confirmed using X-ray diffraction. This kind of research is essential for understanding the fundamental properties of quinoline derivatives (Polo-Cuadrado et al., 2021).
Synthetic Methods Development : Research has been conducted on synthesizing various quinoline derivatives using different methods. For example, the regiospecific synthesis of fluorescent 2,4-disubstituted quinolines via a one-pot coupling-addition-cyclocondensation-sulfur extrusion sequence has been reported, showcasing the diversity in synthetic approaches (Rotzoll et al., 2010).
Catalytic Processes : Studies on the catalysis of quinoline synthesis, like the indium-catalyzed cycloisomerization for the preparation of 4-methylpyrrolo[1,2-a]quinoline, highlight the importance of catalysts in the formation of complex quinoline structures (Fürstner et al., 2006).
Optical and Structural Properties : The study of structural and optical properties of related quinoline derivatives, such as 4H-pyrano[3, 2-c]quinoline derivatives, helps in understanding their potential applications in various fields like material science (Zeyada et al., 2016).
Green Chemistry Applications : Research on quinoline derivatives prepared in environmentally friendly solvents, like glycerol, showcases the application of green chemistry principles in quinoline synthesis (Nasseri et al., 2015).
Photovoltaic Properties : The investigation of the photovoltaic properties of quinoline derivatives and their applications in organic-inorganic photodiode fabrication is a significant area of research. This reflects the potential use of these compounds in the development of electronic devices (Zeyada et al., 2016).
Corrosion Inhibition : Studies on quinoline derivatives as corrosion inhibitors for metals in acidic mediums, with evaluations using various analytical techniques, demonstrate their potential application in industrial processes (Singh et al., 2016).
Propriétés
IUPAC Name |
2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-2-11-23-14-9-7-13(8-10-14)18-12-16(19(20)22)15-5-3-4-6-17(15)21-18/h3-10,12H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDOFDDUEPICHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201238010 | |
| Record name | 2-(4-Propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-79-8 | |
| Record name | 2-(4-Propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Propoxyphenyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Fluorobenzo[b]thien-2-ylboronic acid](/img/structure/B1393792.png)




![Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate](/img/structure/B1393801.png)



![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1393806.png)

